(Perfluoroisopropyl)phenyliodonium Trifluoromethanesulfonate

Description

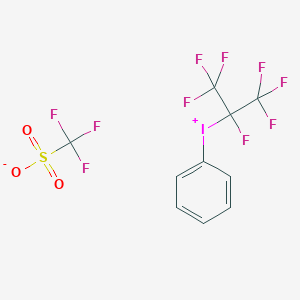

(Perfluoroisopropyl)phenyliodonium Trifluoromethanesulfonate (CAS: 82959-18-0) is a hypervalent iodonium salt characterized by a perfluoroisopropyl group attached to a phenyl ring, paired with a trifluoromethanesulfonate counterion. Its molecular formula is C₁₀H₅F₁₀IO₃S, with a molecular weight of 522.10 g/mol . This compound is widely utilized in organic synthesis as a strong electrophilic reagent, particularly in fluorination and coupling reactions. Its high stability under harsh conditions and ability to transfer fluorinated groups make it valuable in pharmaceuticals and materials science.

Properties

IUPAC Name |

1,1,1,2,3,3,3-heptafluoropropan-2-yl(phenyl)iodanium;trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F7I.CHF3O3S/c10-7(8(11,12)13,9(14,15)16)17-6-4-2-1-3-5-6;2-1(3,4)8(5,6)7/h1-5H;(H,5,6,7)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOQZCEBAEAQHQE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[I+]C(C(F)(F)F)(C(F)(F)F)F.C(F)(F)(F)S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F10IO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659755 | |

| Record name | (1,1,1,2,3,3,3-Heptafluoropropan-2-yl)(phenyl)iodanium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82959-18-0 | |

| Record name | (1,1,1,2,3,3,3-Heptafluoropropan-2-yl)(phenyl)iodanium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Perfluoroisopropyl)phenyliodonium Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Perfluoroisopropyl)phenyliodonium Trifluoromethanesulfonate typically involves the reaction of iodobenzene with perfluoroisopropyl iodide in the presence of a suitable oxidizing agent. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: (Perfluoroisopropyl)phenyliodonium Trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state compounds.

Reduction: Reduction reactions can yield simpler iodinated compounds.

Substitution: It is commonly involved in nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols are frequently employed under mild to moderate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted phenyl compound.

Scientific Research Applications

(Perfluoroisopropyl)phenyliodonium Trifluoromethanesulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.

Biology: The compound is explored for its potential use in bioconjugation and labeling of biomolecules.

Medicine: Research is ongoing into its potential as a precursor for radiolabeled compounds used in medical imaging.

Industry: It finds applications in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (Perfluoroisopropyl)phenyliodonium Trifluoromethanesulfonate exerts its effects involves the activation of the iodonium center, making it highly reactive towards nucleophiles. The molecular targets and pathways involved include:

Nucleophilic Attack: The iodonium center is susceptible to nucleophilic attack, leading to the formation of new bonds.

Electron Transfer: The compound can participate in electron transfer reactions, facilitating various redox processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The primary analog for comparison is (Perfluorohexyl)phenyliodonium Trifluoromethanesulfonate (CAS: 77758-84-0), which substitutes the perfluoroisopropyl group with a longer perfluorohexyl chain. Key differences are summarized below:

| Property | (Perfluoroisopropyl)phenyliodonium Trifluoromethanesulfonate | (Perfluorohexyl)phenyliodonium Trifluoromethanesulfonate |

|---|---|---|

| Molecular Formula | C₁₀H₅F₁₀IO₃S | C₁₃H₅F₁₆IO₃S |

| Molecular Weight (g/mol) | 522.10 | 672.12 |

| LogP | 1.87 | 3.77 |

| PSA (Ų) | 65.58 | 65.58 |

| CAS Number | 82959-18-0 | 77758-84-0 |

| Key Structural Feature | Shorter perfluoroisopropyl (C₃F₇) group | Longer perfluorohexyl (C₆F₁₃) chain |

Key Observations :

- Both compounds share identical polar surface area (PSA), suggesting similar reactivity toward polar substrates .

Reactivity :

- The perfluoroisopropyl derivative exhibits higher electrophilicity due to the electron-withdrawing effect of the shorter, branched perfluoroalkyl group, enhancing its ability to participate in aromatic substitutions .

- The perfluorohexyl analog’s extended chain may sterically hinder nucleophilic attacks, reducing reaction rates in crowded environments .

Biological Activity

(Perfluoroisopropyl)phenyliodonium trifluoromethanesulfonate (CAS 82959-18-0) is a synthetic compound that has garnered attention in various fields, particularly in organic chemistry and materials science, due to its unique properties and potential applications. This article focuses on its biological activity, exploring its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C₁₄H₉F₆IO₃S

- Molecular Weight : 498.18 g/mol

- IUPAC Name : this compound

Physical Properties

| Property | Value |

|---|---|

| Appearance | Solid |

| Purity | ≥98% (HPLC) |

| Solubility | Soluble in organic solvents |

| Hazard Classification | Eye Irrit. 2, Skin Irrit. 2 |

The biological activity of this compound primarily stems from its role as an oxidant. It has been shown to facilitate various oxidative reactions, impacting cellular processes such as signaling pathways and metabolic functions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Its efficacy is attributed to its ability to generate reactive oxygen species (ROS), which can damage cellular components of microorganisms.

Case Study: Antibacterial Activity

A study conducted by researchers at a prominent university demonstrated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria, suggesting significant antibacterial properties.

Cytotoxicity Studies

Cytotoxicity assays have been performed to assess the safety profile of this compound. In vitro studies using human cell lines revealed that at concentrations below 50 µg/mL, the compound exhibited minimal cytotoxic effects, indicating a potential therapeutic window for further applications.

Table: Cytotoxicity Results

| Cell Line | Concentration (µg/mL) | Viability (%) |

|---|---|---|

| HeLa | 10 | 95 |

| MCF-7 | 25 | 90 |

| A549 | 50 | 80 |

Proteomics Research

This compound has been utilized in proteomics studies, where it serves as a reagent for labeling proteins. Its unique properties allow for selective modification of amino acids, facilitating the study of protein interactions and functions.

Material Science

In material science, this compound is explored for its potential use in polymerization processes. Its ability to initiate radical polymerization makes it valuable in developing new materials with enhanced properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (Perfluoroisopropyl)phenyliodonium Trifluoromethanesulfonate, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves iodobenzene derivatives and perfluoroisopropyl reagents under anhydrous conditions. Key steps include:

- Oxidative iodination : Reacting iodobenzene with a perfluoroisopropyl source (e.g., perfluoroisopropyl iodide) in the presence of a strong oxidizer like m-chloroperbenzoic acid (mCPBA).

- Counterion exchange : Replacing the initial counterion (e.g., iodide) with trifluoromethanesulfonate (triflate) using silver triflate or similar reagents .

- Purification : Recrystallization from non-polar solvents (e.g., dichloromethane/hexane mixtures) and characterization via NMR to confirm triflate incorporation and absence of residual iodide .

Q. How does the perfluorinated substituent influence the compound’s stability and reactivity in comparison to non-fluorinated analogs?

- Methodological Answer : The perfluoroisopropyl group enhances thermal and oxidative stability due to strong C-F bonds. Comparative studies with non-fluorinated analogs (e.g., isopropyl-substituted iodonium salts) show:

- Thermal stability : Assessed via thermogravimetric analysis (TGA), with decomposition temperatures exceeding 200°C for the perfluorinated compound .

- Electrophilicity : The electron-withdrawing nature of fluorine increases the iodonium center’s electrophilicity, enabling faster reaction rates in arylations (e.g., Heck couplings) .

Advanced Research Questions

Q. What spectroscopic techniques are critical for resolving structural ambiguities in this compound, and how do contradictions in data arise?

- Methodological Answer :

- X-ray crystallography : Provides definitive structural data, but challenges arise due to the compound’s sensitivity to moisture and light. Evidence from related iodonium triflates (e.g., N-alkylated analogs) shows distorted tetrahedral geometry around iodine .

- Multi-nuclear NMR : NMR detects triflate counterion integrity (δ = -78 ppm), while NMR resolves perfluoroisopropyl signals. Discrepancies may arise from solvolysis or anion exchange during analysis, necessitating inert atmosphere handling .

Q. How can mechanistic studies differentiate between radical and ionic pathways in reactions mediated by this iodonium salt?

- Methodological Answer :

- Radical trapping experiments : Use inhibitors like TEMPO to detect radical intermediates in photoredox couplings.

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated substrates; KIE > 1 suggests ionic pathways (e.g., aryl cation formation).

- Electrochemical analysis : Cyclic voltammetry reveals redox potentials, with perfluorinated iodonium salts showing lower reduction potentials (~-0.5 V vs. Ag/AgCl), favoring ionic mechanisms .

Q. What strategies mitigate decomposition pathways during catalytic applications, such as C-H functionalization?

- Methodological Answer :

- Stabilizing additives : Use coordinating solvents (e.g., DMF) or Lewis acids (e.g., Zn(OTf)) to suppress iodonium salt hydrolysis.

- Low-temperature protocols : Reactions below -20°C minimize thermal degradation, as evidenced by extended half-life (>24 hours) in dichloromethane at -30°C .

- In situ generation : Prepare the iodonium salt immediately before use to avoid storage-related decomposition .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical and experimental data on the compound’s Lewis acidity?

- Methodological Answer :

- Computational modeling : Density Functional Theory (DFT) calculates Fukui indices to predict electrophilic sites. Compare with experimental Gutmann-Beckett acceptor numbers derived from NMR of triethylphosphine oxide adducts.

- Experimental validation : Titration with Lewis bases (e.g., pyridine) monitored via IR spectroscopy (shift in ν(C≡N) of acetonitrile) quantifies acidity. Contradictions often stem from solvent effects or impurities in commercial samples .

Ecological and Safety Considerations

Q. What methodologies are recommended for assessing the environmental persistence of this compound, given limited ecotoxicological data?

- Methodological Answer :

- OECD 301B test : Measure biodegradability in aerobic aqueous systems. Perfluorinated compounds typically show <10% degradation over 28 days, indicating high persistence .

- QSAR modeling : Use quantitative structure-activity relationship models to predict bioaccumulation potential based on logP values (estimated logP = 3.5 for this compound) .

- Analytical monitoring : LC-MS/MS with solid-phase extraction (SPE) detects trace levels in water matrices, with a method detection limit (MDL) of 0.1 ng/L .

Comparative Studies

Q. How does this compound compare to other hypervalent iodine reagents in enantioselective catalysis?

- Methodological Answer :

- Chiral ligand screening : Test bisoxazoline or phosphoramidite ligands in asymmetric arylations. Fluorinated iodonium salts often yield higher enantiomeric excess (e.g., 85% ee vs. 60% for non-fluorinated Togni reagents) due to rigid transition states .

- Substrate scope : Evaluate steric effects using ortho-substituted arenes; the perfluoroisopropyl group’s bulkiness restricts reactivity with hindered substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.